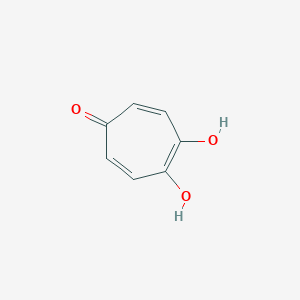

5-Hydroxytropolone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxytropolone is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antiviral Activity

5-Hydroxytropolone has shown promising antiviral properties, particularly against herpes simplex viruses (HSV-1 and HSV-2). In a study involving 26 synthetic α-hydroxytropolones, most compounds inhibited HSV replication effectively at concentrations as low as 5 μM. The two most potent inhibitors exhibited 50% effective concentrations (EC50) ranging from 81 to 210 nM and demonstrated efficacy against acyclovir-resistant strains. The therapeutic index for these compounds was notably high, indicating a favorable safety profile for further development as anti-HSV agents .

Anticancer Properties

Research has indicated that α-hydroxytropolones, including this compound, possess anticancer properties. In animal studies using mice with tumors derived from B16 cells, treatment with α-hydroxytropolones significantly increased survival rates compared to untreated controls. For instance, a dosage of 1.3 mg/kg/day resulted in a median survival time of 29 days, nearly doubling that of untreated mice . The mechanism behind this activity is thought to involve the inhibition of metalloenzymes critical for cancer cell proliferation.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity. It has been identified as a potential lead compound for treating infections caused by various pathogens, including bacteria and malaria parasites. The compound's ability to sequester divalent cations in the active sites of metalloenzymes contributes to its antimicrobial efficacy . For example, preliminary studies indicated that certain derivatives showed significant activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Recent studies have explored synthetic routes to produce polysubstituted derivatives of α-hydroxytropolones, which may enhance their selectivity and potency against specific targets . The development of efficient synthetic methodologies has opened avenues for further SAR investigations that could lead to more effective derivatives with reduced toxicity profiles.

Biochemical Properties

In addition to its biological activities, this compound exhibits interesting biochemical properties that warrant further investigation. Studies using fluorescence-dip infrared spectroscopy have recorded the ground-state infrared spectra of its syn and anti conformers, providing insights into its molecular behavior under different conditions . Furthermore, theoretical calculations have explored the photoisomerization dynamics of this compound, revealing two stable conformers that exist in thermal equilibrium .

化学反应分析

Photoisomerization

5-Hydroxytropolone undergoes photoisomerization, a process where the molecule rearranges its structure upon absorbing light . Studies have identified two reaction coordinates involved in this process: 2-OH tunneling and 5-OH torsion .

Ab initio calculations have been employed to explore the ground-state potential energy surface for the syn–anti photoisomerization reaction of this compound. These calculations involve Hartree-Fock (HF) and perturbation theory to determine stationary points on the two-dimensional surface associated with the reaction coordinates. By expanding intrinsic and direct reaction coordinates in the basis set of normal coordinates, researchers can identify which normal coordinates are important in promoting the reaction via hydrogen-atom tunneling or O–H torsion .

One in-plane mode, calculated at 348 cm⁻¹, exhibits a large coefficient of expansion along both intrinsic and direct reaction coordinates, suggesting its significance in the photoisomerization process .

Reactions with Electrophiles

This compound can undergo electrophilic substitution reactions due to its electron-rich aromatic ring. For example, treating tropolone with potassium persulfate yields this compound . Electrophiles tend to attack the positions ortho and para to the hydroxyl group, directing further substitution .

Metal Coordination

α-Hydroxytropolones, including this compound, can coordinate with metal ions . The hydroxyl groups on the tropolone ring play a crucial role in binding to metals. This capability is significant in the context of inhibiting enzymes like inositol monophosphatase, where the hydroxyls facilitate binding to metal centers within the enzyme .

Aldol Reactions

While this compound itself may not directly participate in aldol reactions, the carbonyl group on the tropolone ring can undergo aldol-like reactions under appropriate conditions. Aldol reactions typically involve the combination of two carbonyl compounds to form a β-hydroxy aldehyde or ketone .

Antiviral Activity

Modified α-hydroxytropolones, including derivatives of this compound, exhibit antiviral activity at non-cytotoxic concentrations . These compounds can inhibit HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. Structural analysis has revealed that these compounds bind to the RNase H active site of RT, coordinating with divalent cations and interfering with enzyme function .

Inhibition of RNase H Activity by α-Hydroxytropolones

| Compound | RNase H IC50 (µM) | Anti-HIV EC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| 1 | 1.9 ± 0.2 | n.p. | > 50 |

| 2 | 0.51 ± 0.10 | 21.2 | > 50 |

| 3 | 0.68 ± 0.03 | 6.9 | 26.1 |

| Manicol | 0.6 |

n.p. = no protective effect on cytopathicity of virus

Mode-Selective Photoisomerization

This compound displays mode-selective photoisomerization, where specific vibrational modes influence the isomerization process . The accessibility of excited-state levels with mixed syn–anti character enables efficient and reversible isomerization of this compound in a mode-specific manner. Analysis of dispersed emission identifies a "promoter" vibrational mode W, with syn (anti) ground-state frequency 336 (337) cm⁻¹, which appears to play a key role in coupling syn and anti levels .

These reactions and activities highlight the versatility of this compound in chemical and biological applications.

属性

CAS 编号 |

15852-34-3 |

|---|---|

分子式 |

C7H6O3 |

分子量 |

138.12 g/mol |

IUPAC 名称 |

4,5-dihydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H |

InChI 键 |

RHKLONPUIWSHCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=CC1=O)O)O |

规范 SMILES |

C1=CC(=C(C=CC1=O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。